molecular formula C27H24N2O4S B4651638 (4-{(Z)-[(2Z)-2-[(4-methylphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(4-{(Z)-[(2Z)-2-[(4-methylphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B4651638
M. Wt: 472.6 g/mol
InChI Key: XBQIUYGPPYLNIS-HRCCQFLKSA-N
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Description

(4-{(Z)-[(2Z)-2-[(4-methylphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, an imine group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{(Z)-[(2Z)-2-[(4-methylphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the imine group and the phenoxyacetic acid moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial to achieve consistent yields and quality.

Chemical Reactions Analysis

Types of Reactions

(4-{(Z)-[(2Z)-2-[(4-methylphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (4-{(Z)-[(2Z)-2-[(4-methylphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-{(Z)-[(2Z)-2-[(4-methylphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The imine group and thiazolidinone ring are key functional groups that can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Phenoxyacetic acids: Compounds with a phenoxyacetic acid moiety.

    Imines: Compounds containing an imine group.

Uniqueness

What sets (4-{(Z)-[(2Z)-2-[(4-methylphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid apart is its combination of these functional groups in a single molecule

Properties

IUPAC Name

2-[4-[(Z)-[2-(4-methylphenyl)imino-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4S/c1-19-7-11-22(12-8-19)28-27-29(16-15-20-5-3-2-4-6-20)26(32)24(34-27)17-21-9-13-23(14-10-21)33-18-25(30)31/h2-14,17H,15-16,18H2,1H3,(H,30,31)/b24-17-,28-27?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQIUYGPPYLNIS-HRCCQFLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/S2)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-{(Z)-[(2Z)-2-[(4-methylphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 2
(4-{(Z)-[(2Z)-2-[(4-methylphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 3
(4-{(Z)-[(2Z)-2-[(4-methylphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 4
(4-{(Z)-[(2Z)-2-[(4-methylphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
(4-{(Z)-[(2Z)-2-[(4-methylphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
(4-{(Z)-[(2Z)-2-[(4-methylphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

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